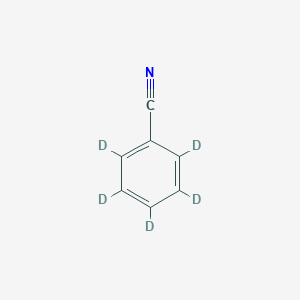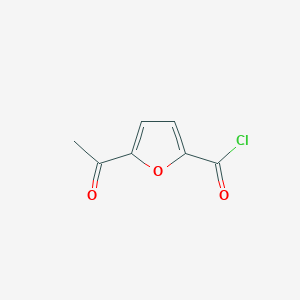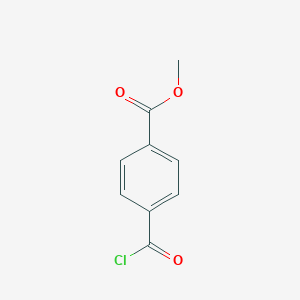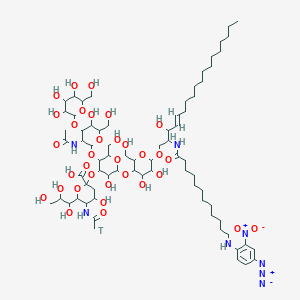
Anad-GM1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anandamide, also known as Anand-GM1, is a naturally occurring endocannabinoid that is produced in the human body. It is a lipid molecule that acts as a neurotransmitter and is involved in various physiological processes, including pain, appetite, and mood regulation. Anand-GM1 has gained significant attention in the scientific community due to its potential therapeutic applications and its role in the endocannabinoid system.
作用機序
Anad-GM1 acts on the endocannabinoid system, which is a complex network of receptors and neurotransmitters that are involved in various physiological processes. Anad-GM1 binds to CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and gastrointestinal tract. When Anad-GM1 binds to these receptors, it can modulate various physiological processes, including pain, appetite, and mood regulation.
生化学的および生理学的効果
Anad-GM1 has been found to have several biochemical and physiological effects. Studies have shown that Anad-GM1 can reduce the activity of certain enzymes that are involved in inflammation, which can help to reduce pain and swelling. Additionally, Anad-GM1 has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
実験室実験の利点と制限
Anad-GM1 has several advantages and limitations for lab experiments. One advantage is that it is a naturally occurring compound, which means that it is less likely to have adverse effects on cells and tissues. Additionally, Anad-GM1 is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation is that Anad-GM1 can be difficult to work with due to its lipid nature, which can make it challenging to dissolve in aqueous solutions.
将来の方向性
There are several future directions for research on Anad-GM1. One area of interest is its potential therapeutic applications, particularly in the treatment of pain and mood disorders. Additionally, researchers are interested in exploring the role of Anad-GM1 in the endocannabinoid system and its interactions with other neurotransmitters and receptors. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of Anad-GM1, which could help to inform the development of new drugs and therapies.
合成法
Anad-GM1 is synthesized from arachidonic acid, which is a polyunsaturated fatty acid found in cell membranes. The synthesis of Anad-GM1 involves the action of several enzymes, including phospholipase A2, which releases arachidonic acid from the cell membrane, and N-acyltransferase, which catalyzes the transfer of an acyl group to arachidonic acid to form Anad-GM1.
科学的研究の応用
Anad-GM1 has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that Anad-GM1 can act as a natural pain reliever and can help to reduce inflammation in the body. Additionally, Anad-GM1 has been found to have anti-anxiety and antidepressant effects, making it a potential treatment for mood disorders.
特性
CAS番号 |
116926-94-4 |
|---|---|
製品名 |
Anad-GM1 |
分子式 |
C73H122N8O33 |
分子量 |
1641.8 g/mol |
IUPAC名 |
2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[6-[(E)-2-[12-(4-azido-2-nitroanilino)dodecanoylamino]-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)-5-[(2-tritioacetyl)amino]oxane-2-carboxylic acid |
InChI |
InChI=1S/C73H122N8O33/c1-4-5-6-7-8-9-10-11-12-14-17-20-23-26-45(89)43(78-52(92)27-24-21-18-15-13-16-19-22-25-30-75-42-29-28-41(79-80-74)31-44(42)81(103)104)38-105-69-61(99)59(97)63(50(36-85)108-69)110-71-62(100)67(114-73(72(101)102)32-46(90)53(76-39(2)87)66(113-73)55(93)47(91)33-82)64(51(37-86)109-71)111-68-54(77-40(3)88)65(57(95)49(35-84)106-68)112-70-60(98)58(96)56(94)48(34-83)107-70/h23,26,28-29,31,43,45-51,53-71,75,82-86,89-91,93-100H,4-22,24-25,27,30,32-38H2,1-3H3,(H,76,87)(H,77,88)(H,78,92)(H,101,102)/b26-23+/i2T |
InChIキー |
PCZAVKSTJLZSAQ-PVZBSJBISA-N |
異性体SMILES |
[3H]CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)CO)OC5C(OC(C(C5O)O)OCC(C(/C=C/CCCCCCCCCCCCC)O)NC(=O)CCCCCCCCCCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])CO)O)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCCCCCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])O |
正規SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCCCCCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])O |
同義語 |
12-((4-azido-2-nitrophenyl)amino)dodecanoyl-GM1 ANAD-GM1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



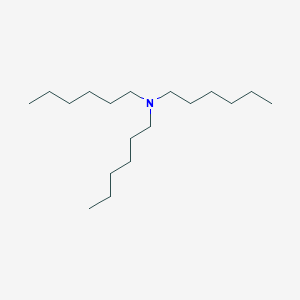
![[2-(2-Aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone](/img/structure/B47924.png)
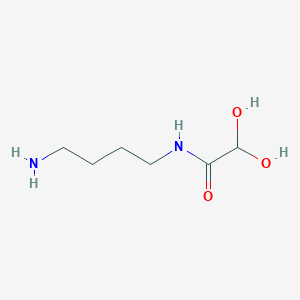
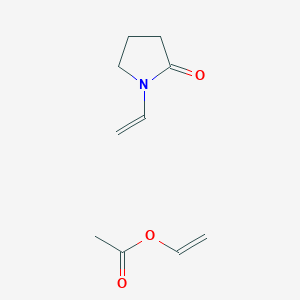
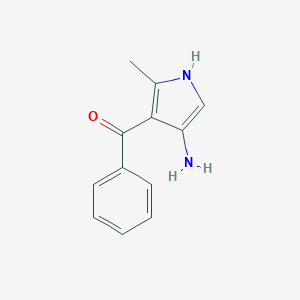
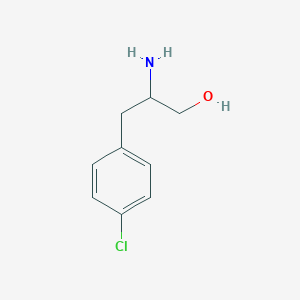
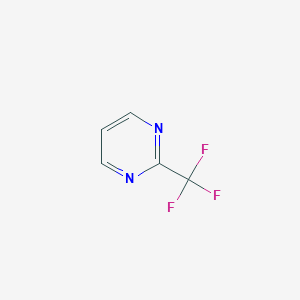
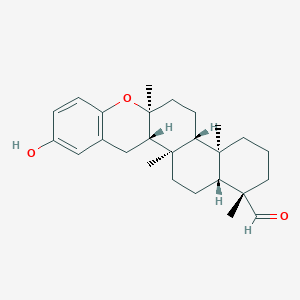
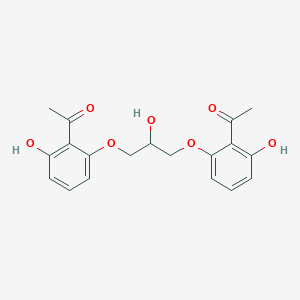
![6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone](/img/structure/B47940.png)
![Dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B47941.png)
